molecular formula C12H14ClFO3 B8107248 Tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate

Tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate

Cat. No.: B8107248
M. Wt: 260.69 g/mol
InChI Key: RYERUPUYWSWNNB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a chloro group, and a fluoro group attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 2-(4-chloro-3-fluorophenoxy)acetic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Phenol Derivative Synthesis: Another method involves the reaction of 4-chloro-3-fluorophenol with chloroacetic acid followed by esterification with tert-butanol.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

  • Continuous Process: For large-scale production, a continuous process may be employed, where reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its use as a precursor in the synthesis of pharmaceuticals. Medicine: It is used in the development of drugs targeting various diseases, leveraging its chemical properties to enhance drug efficacy and stability. Industry: The compound finds applications in the production of polymers, coatings, inks, and adhesives due to its ability to improve material properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • Tert-butyl 2-(3,4-dichlorophenoxy)acetate: Similar structure but with different halogen positions.

  • Tert-butyl 2-(4-fluoro-3-chlorophenoxy)acetate: Similar structure but with different halogen positions.

  • Tert-butyl 2-(4-chloro-3-methylphenoxy)acetate: Similar structure but with a methyl group instead of a fluoro group.

This comprehensive overview highlights the significance of tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO3/c1-12(2,3)17-11(15)7-16-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYERUPUYWSWNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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